

An In-depth Technical Guide to N-ethyl-1-(quinolin-3-yl)methanamine

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Compound of Interest

Compound Name: Ethyl-quinolin-3-ylmethyl-amine

Cat. No.: B8663382

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This technical guide provides a comprehensive overview of N-ethyl-1-(quinolin-3-yl)methanamine, a derivative of the versatile quinoline scaffold. While a specific CAS number for this compound is not readily available in public databases, this guide offers valuable information on its chemical identity, a prospective synthesis protocol, and its potential biological significance based on related structures.

Chemical Identity and Properties

The compound "**Ethyl-quinolin-3-ylmethyl-amine**" is systematically named in accordance with IUPAC nomenclature as N-ethyl-1-(quinolin-3-yl)methanamine. It is a secondary amine featuring an ethyl group and a quinolin-3-ylmethyl group attached to a nitrogen atom. The parent amine, quinolin-3-ylmethanamine, is registered under CAS number 7521-70-2[1].

Data Presentation: Physicochemical Properties

Property	Value	Source
IUPAC Name	N-ethyl-1-(quinolin-3-yl)methanamine	Deduced
Molecular Formula	C ₁₂ H ₁₄ N ₂	Calculated
Molecular Weight	186.25 g/mol	Calculated
Parent Compound	quinolin-3-ylmethanamine	PubChem[1]
Parent CAS Number	7521-70-2	PubChem[1]
Parent Molecular Formula	C ₁₀ H ₁₀ N ₂	PubChem[1]
Parent Molecular Weight	158.20 g/mol	PubChem[1]

Prospective Synthesis Protocol

The synthesis of N-ethyl-1-(quinolin-3-yl)methanamine can be achieved through the reductive amination of quinoline-3-carbaldehyde with ethylamine. This common and effective method for forming C-N bonds involves two main steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

Materials:

- Quinoline-3-carbaldehyde
- Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
- Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the reaction solvent
- Acetic acid (catalytic amount)
- Saturated sodium bicarbonate solution

- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve quinoline-3-carbaldehyde (1 equivalent) in the chosen solvent (DCM or DCE).
- **Imine Formation:** Add ethylamine (1.1-1.5 equivalents) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
- **Reduction:** To the stirred solution, add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise. The reaction is typically exothermic and should be monitored.
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-ethyl-1-(quinolin-3-yl)methanamine.

Potential Biological Activities and Applications

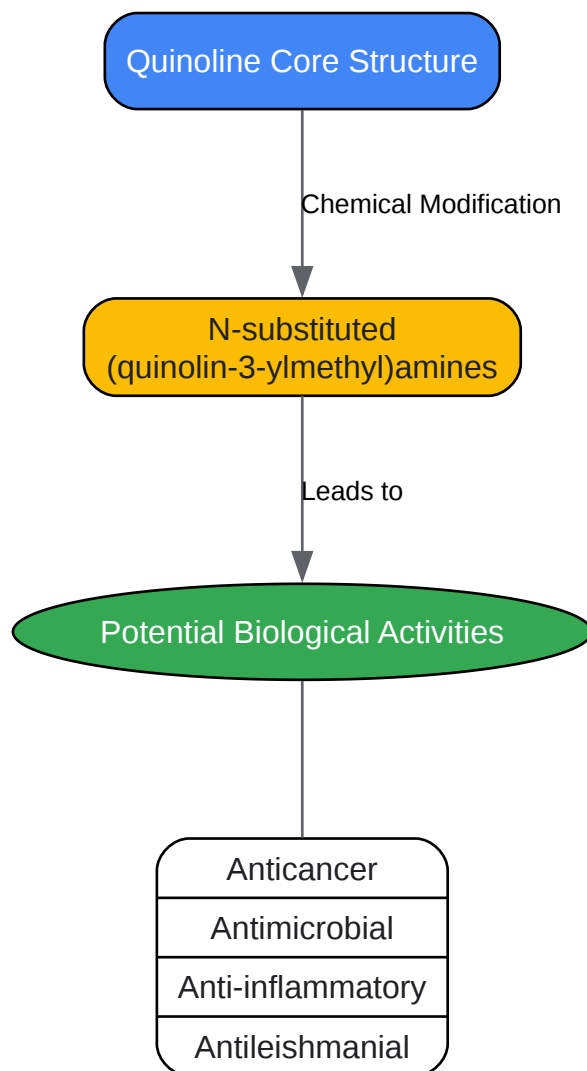
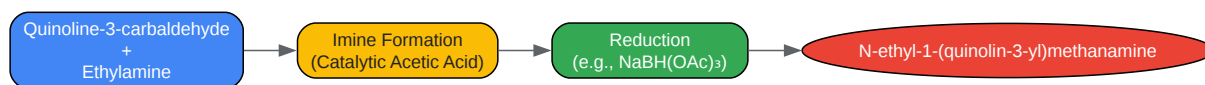
The quinoline nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.^{[2][3][4]} While the specific biological profile of N-ethyl-1-(quinolin-3-yl)methanamine has not been extensively reported, its structural similarity to other biologically active quinoline compounds suggests potential applications in several therapeutic areas:

- **Anticancer Activity:** Many quinoline derivatives have been investigated as potential anticancer agents.[5] Their mechanisms of action often involve the inhibition of protein kinases or interference with DNA replication.
- **Antimicrobial Properties:** The quinoline ring is a key component of several antibacterial and antifungal drugs.[2][4] Derivatives of quinoline-3-carbaldehyde have shown moderate activity against various bacterial strains.
- **Anti-inflammatory Effects:** Certain quinoline-3-carboxamides have demonstrated immunomodulatory and anti-inflammatory properties.[5]
- **Antileishmanial Activity:** Quinoline-carbaldehyde derivatives have been identified as novel inhibitors for leishmanial methionine aminopeptidase 1, suggesting their potential in the treatment of leishmaniasis.[6]

Further research and biological screening are necessary to fully elucidate the therapeutic potential of N-ethyl-1-(quinolin-3-yl)methanamine.

Visualizations

Synthesis Workflow Diagram



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